4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol
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Overview
Description
4-Methylbenzenesulfonic acid: and 4-methylbicyclo[3.2.1]octan-1-ol are two distinct organic compounds with unique structures and properties. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a sulfonic acid derivative of toluene. It is widely used in organic synthesis as a strong acid catalyst. On the other hand, 4-methylbicyclo[3.2.1]octan-1-ol is a bicyclic alcohol with a unique structure that finds applications in various chemical reactions and research.
Preparation Methods
4-Methylbenzenesulfonic Acid
Synthetic Routes and Reaction Conditions: 4-Methylbenzenesulfonic acid is typically prepared by the sulfonation of toluene using sulfur trioxide or oleum. The reaction is carried out under controlled conditions to ensure the selective formation of the para-substituted product.
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where toluene is reacted with sulfur trioxide in the presence of a catalyst. The product is then purified through crystallization or distillation to obtain high-purity 4-methylbenzenesulfonic acid .
4-Methylbicyclo[3.2.1]octan-1-ol
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylbicyclo[3.2.1]octan-1-ol involves the cyclization of suitable precursors under specific conditions. One common method involves the reduction of 4-methylbicyclo[3.2.1]octan-3-one using lithium aluminum hydride in anhydrous ether .
Industrial Production Methods: Industrial production of 4-methylbicyclo[3.2.1]octan-1-ol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methylbenzenesulfonic Acid
Types of Reactions: 4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Substitution: Can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and an acid catalyst.
Substitution: Requires electrophiles and appropriate reaction conditions.
Major Products:
Esters: Formed from esterification reactions.
Substituted Aromatics: Formed from substitution reactions.
4-Methylbicyclo[3.2.1]octan-1-ol
Types of Reactions: 4-Methylbicyclo[3.2.1]octan-1-ol can undergo:
Oxidation: Converts the alcohol to a ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Major Products:
Ketones and Carboxylic Acids: From oxidation reactions.
Hydrocarbons: From reduction reactions.
Scientific Research Applications
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in:
Organic Synthesis: As a catalyst for various reactions, including esterification and polymerization.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Industrial Applications: As a catalyst in the production of resins and plastics.
4-Methylbicyclo[3.2.1]octan-1-ol
4-Methylbicyclo[3.2.1]octan-1-ol finds applications in:
Chemical Research: As a building block for the synthesis of complex molecules.
Material Science: In the development of new materials with unique properties.
Biological Studies: As a model compound for studying the behavior of bicyclic systems.
Mechanism of Action
4-Methylbenzenesulfonic Acid
The mechanism of action of 4-methylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It facilitates the formation of reactive intermediates, thereby accelerating reaction rates .
4-Methylbicyclo[3.2.1]octan-1-ol
The mechanism of action of 4-methylbicyclo[3.2.1]octan-1-ol in chemical reactions involves its hydroxyl group, which can participate in hydrogen bonding and nucleophilic attacks. This makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Bicyclo[3.2.1]octan-1-ol: Lacks the methyl group, affecting its steric properties.
4-Methylbicyclo[2.2.2]octan-1-ol: Different ring structure, leading to different reactivity.
Uniqueness: The unique bicyclic structure of 4-methylbicyclo[3.2.1]octan-1-ol imparts distinct steric and electronic properties, making it valuable in specialized chemical reactions .
Properties
CAS No. |
57738-77-9 |
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Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol |
InChI |
InChI=1S/C9H16O.C7H8O3S/c1-7-2-4-9(10)5-3-8(7)6-9;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,10H,2-6H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
KVLABEKNFCJXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC1C2)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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